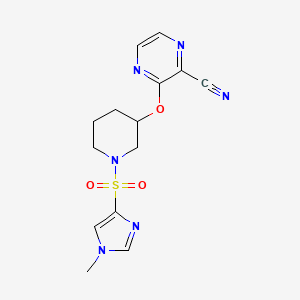

![molecular formula C20H11Cl2NO2 B2686512 6-(3,4-Dichlorophenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 533868-14-3](/img/structure/B2686512.png)

6-(3,4-Dichlorophenyl)benzo[d][2]benzazepine-5,7-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

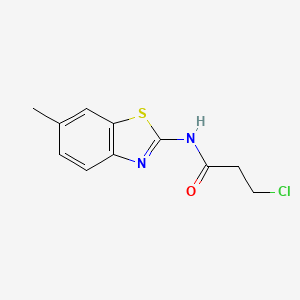

The compound “6-(3,4-Dichlorophenyl)benzodbenzazepine-5,7-dione” is a type of benzazepine . Benzazepines are heterocyclic chemical compounds consisting of a benzene ring fused to an azepine ring . They are widely used in medicine for various conditions such as anxiety, seizures, and alcohol withdrawal .

Synthesis Analysis

The synthesis of benzazepines involves complex chemical reactions. For instance, a method for the construction of the benzazepine ring by the Ritter reaction has been described . Another method involves a Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates .Molecular Structure Analysis

Benzazepines have a cyclic structure that includes one benzene cycle (benzo) plus a heterocycle where two atoms are nitrogen (− diaza -) normally in 1 and 4 positions but which can also be in 1,5 or 2,3 .Aplicaciones Científicas De Investigación

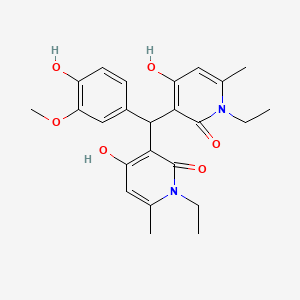

Synthesis and Chemical Properties

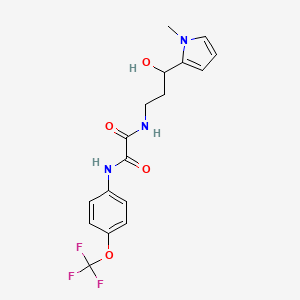

- Benzoxazepines, benzodiazepines, and related compounds have been synthesized using one-pot, microwave-assisted synthesis methods, demonstrating their potential for antioxidant activity and lipid peroxidation inhibition. This highlights the interest in synthesizing and evaluating such compounds for their biological activities (Neochoritis et al., 2010).

- The effects of chloro substituents on chemical reactions involving benzoquinones, a related chemical structure, have been studied to understand the influence of such modifications on chemical reactivity and potential biological applications (Oshima & Nagai, 1988).

Biological Evaluation and Antimicrobial Activity

- Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety were synthesized and evaluated for their antimicrobial and anti-inflammatory activities, suggesting a potential route for the design of new therapeutic agents (Kendre, Landge, & Bhusare, 2015).

Antitumor Activity

- Fused azepinones, including benzazepin-2-ones, have been studied for their antitumor activity, with some derivatives showing in vivo antitumor effects. This research direction may offer clues to the potential therapeutic applications of 6-(3,4-Dichlorophenyl)benzo[d][2]benzazepine-5,7-dione in cancer treatment (Kunick, 1999).

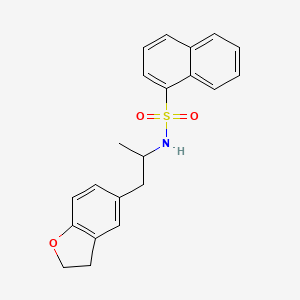

Corrosion Inhibition

- Spirocyclopropane derivatives, including those with 3,4-dichlorophenyl groups, have been investigated for their effectiveness as corrosion inhibitors, demonstrating the potential for such compounds in protecting materials in corrosive environments (Chafiq et al., 2020).

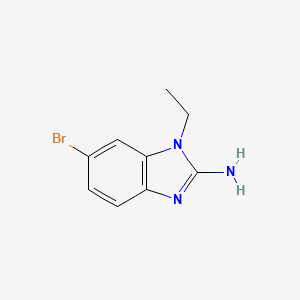

Mecanismo De Acción

The mode of action would depend on the specific target that this compound interacts with. It could potentially act as an agonist or antagonist at a receptor, or it could inhibit or activate an enzyme .

The biochemical pathways affected would also depend on the specific target. For example, if the compound acts on a neurotransmitter receptor, it could affect signaling pathways in the nervous system .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as the compound’s chemical properties, formulation, route of administration, and individual patient factors .

The result of action at the molecular and cellular level would depend on the specific effects of the compound on its target and downstream pathways .

Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

6-(3,4-dichlorophenyl)benzo[d][2]benzazepine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Cl2NO2/c21-17-10-9-12(11-18(17)22)23-19(24)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(23)25/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGJCKMCEJZQAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,4-Dichlorophenyl)benzo[d][2]benzazepine-5,7-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2686430.png)

![Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2686431.png)

![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2686434.png)

![8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2686438.png)

![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2686439.png)

![2-[(2,4-Dimethoxyphenyl)methylene]-6-hydroxy-7-methylbenzo[b]furan-3-one](/img/structure/B2686442.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2686449.png)